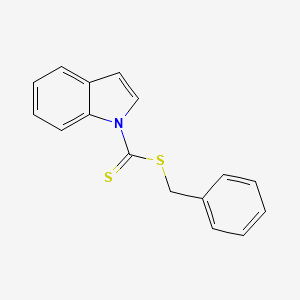
Benzyl 1H-indole-1-carbodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 1H-indole-1-carbodithioate is a chemical compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the indole ring, along with a carbodithioate functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1H-indole-1-carbodithioate typically involves the reaction of indole with carbon disulfide and benzyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like dimethyl sulfoxide at room temperature. The general steps are as follows :
- Indole is reacted with carbon disulfide in the presence of sodium hydride to form the intermediate indole-1-carbodithioate.
- Benzyl chloride is then added to the reaction mixture to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 1H-indole-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioate group to a thiol or other reduced forms.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and can be carried out in solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Applications De Recherche Scientifique
Benzyl 1H-indole-1-carbodithioate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in polymerization reactions
Mécanisme D'action
The mechanism of action of Benzyl 1H-indole-1-carbodithioate involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl 1H-pyrrole-1-carbodithioate: Similar in structure but with a pyrrole ring instead of an indole ring.
1H-Indole-3-carbaldehyde: Another indole derivative with different functional groups.
1-Benzyl-1H-indole-3-carbaldehyde: Contains a benzyl group and a carbaldehyde group on the indole ring
Uniqueness
Benzyl 1H-indole-1-carbodithioate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
820220-73-3 |
|---|---|
Formule moléculaire |
C16H13NS2 |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
benzyl indole-1-carbodithioate |
InChI |
InChI=1S/C16H13NS2/c18-16(19-12-13-6-2-1-3-7-13)17-11-10-14-8-4-5-9-15(14)17/h1-11H,12H2 |
Clé InChI |
RVBCISGUEHGLGV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSC(=S)N2C=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


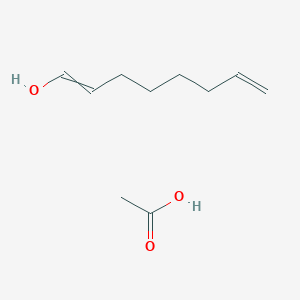
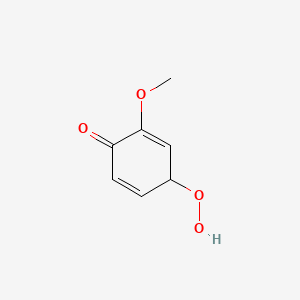
![N-[4-[[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-[(4-pyrimidin-5-ylpyrimidin-2-yl)amino]benzamide](/img/structure/B12540487.png)
![2-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzene-1-thiol](/img/structure/B12540500.png)
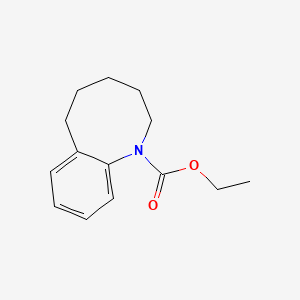
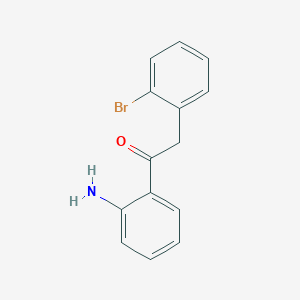

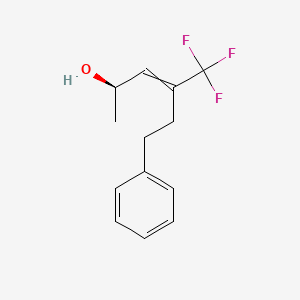
![3-(Pyridin-2-yl)-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B12540529.png)

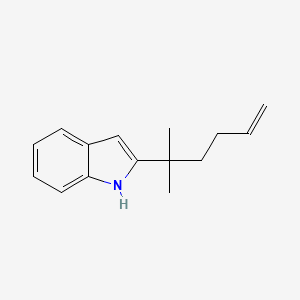

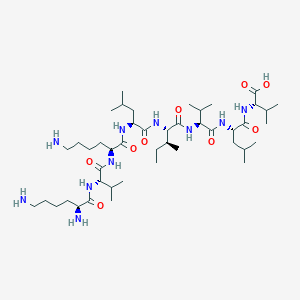
methylidene}amino]benzoic acid](/img/structure/B12540553.png)
